Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside
Overview
Description
Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside is a chemical compound with the molecular formula C19H20O5S and a molecular weight of 360.42 g/mol . It is a protected glucopyranoside, which means it is used as a building block in the synthesis of complex carbohydrates . This compound is characterized by the presence of a phenyl group, a benzylidene acetal, and a thio group attached to the glucopyranoside ring.
Preparation Methods
One common method for preparing this compound is through the reaction of a glucopyranoside derivative with benzaldehyde in the presence of an acid catalyst, such as fluoroboric acid . The reaction conditions typically involve heating the mixture to facilitate the formation of the benzylidene acetal. The product can be purified by crystallization or precipitation .
Chemical Reactions Analysis
Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The thio group can be oxidized to form a sulfoxide or sulfone.
Reduction: The benzylidene acetal can be reduced to yield the corresponding diol.
Substitution: The phenyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside has several scientific research applications:
Mechanism of Action
The mechanism of action of Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside involves its role as a protected glucopyranoside. The benzylidene acetal and thio group protect the glucopyranoside ring from unwanted reactions during synthetic processes. This allows for selective reactions at other positions on the molecule, facilitating the synthesis of complex carbohydrates and glycoconjugates .
Comparison with Similar Compounds
Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside can be compared with other similar compounds, such as:
Phenyl 4,6-O-Benzylidene-1-thio-alpha-D-mannopyranoside: This compound has a similar structure but differs in the configuration of the sugar ring.
Methyl 4,6-O-Benzylidene-alpha-D-glucopyranoside: This compound lacks the thio group and has a methyl group instead of a phenyl group.
The uniqueness of this compound lies in its specific combination of protecting groups, which makes it particularly useful in the synthesis of complex carbohydrates and glycoconjugates .
Properties
IUPAC Name |
(2R,4aR,6S,7R,8R,8aS)-2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5S/c20-15-16(21)19(25-13-9-5-2-6-10-13)23-14-11-22-18(24-17(14)15)12-7-3-1-4-8-12/h1-10,14-21H,11H2/t14-,15-,16-,17-,18-,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNIQCYVYFGHSI-UPGMHYFXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)SC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)SC3=CC=CC=C3)O)O)O[C@@H](O1)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431331 | |
Record name | Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87508-17-6 | |
Record name | Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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